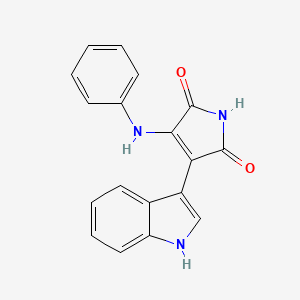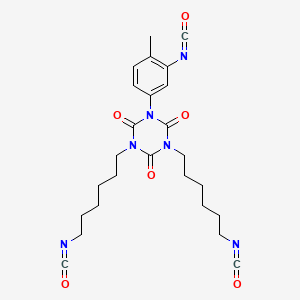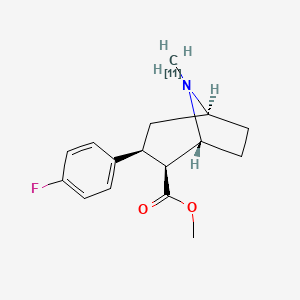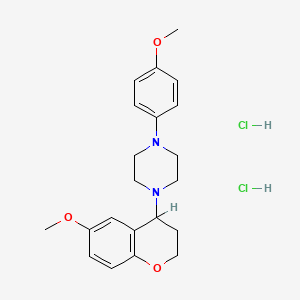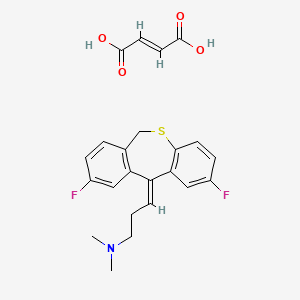
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate is a synthetic compound belonging to the class of dibenzothiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzothiepin core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of fluorine atoms: Fluorination reactions are carried out using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Attachment of the dimethylaminopropylidene group: This step involves the reaction of the intermediate with dimethylaminopropylidene chloride under basic conditions.
Formation of the maleate salt: The final step involves the reaction of the compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-2,9-Difluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin maleate is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The dimethylaminopropylidene group also contributes to its distinct pharmacological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81890-61-1 |
|---|---|
Molecular Formula |
C23H23F2NO4S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3E)-3-(2,9-difluoro-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H19F2NS.C4H4O4/c1-22(2)9-3-4-16-17-10-14(20)6-5-13(17)12-23-19-8-7-15(21)11-18(16)19;5-3(6)1-2-4(7)8/h4-8,10-11H,3,9,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b16-4+;2-1+ |
InChI Key |
QDBOCZXOYTYRFC-QKCLSRSRSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=C(CSC3=C1C=C(C=C3)F)C=CC(=C2)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC=C1C2=C(CSC3=C1C=C(C=C3)F)C=CC(=C2)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


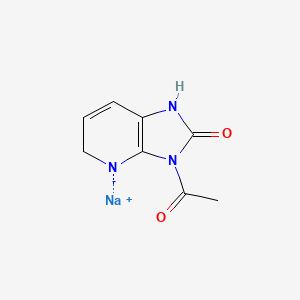
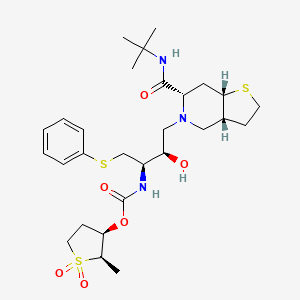
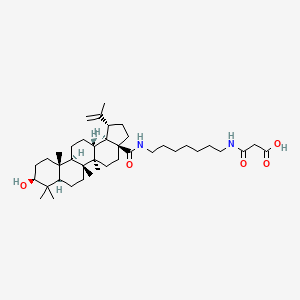

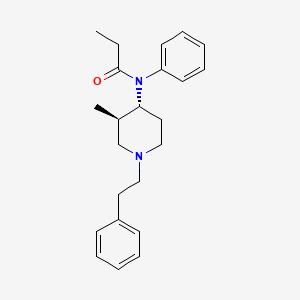
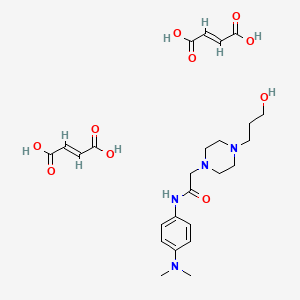
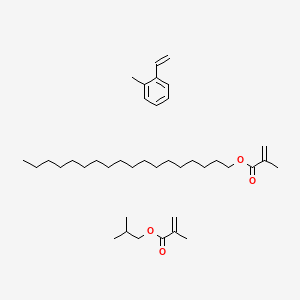
![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
